4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride
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Overview
Description
4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 5-chloro-2-fluorophenyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the 5-Chloro-2-Fluorophenyl Group: This step involves the substitution reaction where the 5-chloro-2-fluorophenyl group is introduced to the piperidine ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(2-Chloro-5-Fluorophenyl)Piperidine Hydrochloride
- 4-(2-Chloro-4-Fluorophenyl)Piperidine Hydrochloride
- 4-(3-Chloro-2-Fluorophenyl)Piperidine Hydrochloride
Comparison: 4-(5-Chloro-2-Fluorophenyl)Piperidine Hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
CAS No. |
1004618-98-7 |
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Molecular Formula |
C11H14Cl2FN |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
4-(5-chloro-2-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
InChI Key |
VTRAWFNDMNGXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)Cl)F.Cl |
Origin of Product |
United States |
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